AT7519 - 844442-38-2

AT7519

Catalog Number: EVT-260325
CAS Number: 844442-38-2
Molecular Formula: C16H17Cl2N5O2
Molecular Weight: 382.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs). [] It was developed by Astex Therapeutics, Ltd. using a fragment-based drug design approach. [, ] AT7519 potently inhibits CDKs 1, 2, 4, 5, and 9, with lower potency against CDKs 3, 6, and 7. [, , , , , , , , , , , , ] It has been shown to induce apoptosis, cell cycle arrest, and inhibit tumor growth in preclinical models of various cancers. [, , , , , , , , , , , , , , , , , , , , , , , ] AT7519 has been investigated in early phase clinical trials for the treatment of various cancers. [, , , , , , , ]

Synthesis Analysis

The synthesis of AT7519 (AT7519) was achieved through a fragment-based screening approach coupled with structure-based drug design. [] The process involved the identification of small molecule fragments that bind to CDK2 using X-ray crystallography. [] These fragments were then optimized using structure-based design approaches to develop lead series with higher affinity for CDK2. [] The optimization process involved exploring different areas of the ATP-binding site of CDK2 and incorporating key binding features identified through multiple ligand-CDK2 co-crystal structures. [] This iterative process ultimately led to the identification of AT7519, with low nanomolar affinity for CDK2. []

Molecular Structure Analysis

The molecular structure of AT7519 comprises a central pyrazole ring, substituted at the 3-position with a carboxamide group and at the 4-position with a 2,6-dichlorobenzamide moiety. [] The piperidin-4-yl substituent is attached to the nitrogen atom of the carboxamide group. [] Structural analysis reveals that the key interactions of AT7519 with CDK2 involve hydrogen bonds with the hinge region of the ATP-binding site, as well as hydrophobic interactions with surrounding residues. []

Mechanism of Action
  • Inhibition of cell cycle CDKs: AT7519 potently inhibits CDK1 and CDK2, key regulators of the cell cycle. [, , , , , ] This inhibition leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. [, , , , , ] In some leukemic cell lines, the cell cycle effects of AT7519 are masked by its rapid induction of apoptosis. [, ]

  • Inhibition of transcriptional CDKs: AT7519 also inhibits CDK9, a key regulator of transcription. [, , , , , , , ] By inhibiting CDK9, AT7519 disrupts the phosphorylation of RNA polymerase II, a crucial step in mRNA synthesis. [, , , , , , , ] This transcriptional inhibition affects the expression of short-lived transcripts essential for cancer cell survival, leading to apoptosis. [, , , , , , , ]

Applications
  • Multiple myeloma: AT7519 induces apoptosis in multiple myeloma cell lines and primary patient samples. [, ] It inhibits tumor growth and prolongs survival in xenograft mouse models. [] The mechanism of action involves inhibition of both cell cycle and transcriptional CDKs. []

  • Chronic lymphocytic leukemia (CLL): AT7519 induces apoptosis in CLL patient samples regardless of disease stage or prognostic markers. [, , , ] Its cytotoxicity is primarily driven by transcriptional inhibition, leading to downregulation of the anti-apoptotic protein Mcl-1. [, , , ]

  • Ovarian cancer: AT7519 inhibits proliferation, migration, and induces apoptosis in ovarian cancer cell lines. [] It enhances the efficacy of cisplatin in vitro and in vivo, potentially by suppressing epithelial–mesenchymal transition and decreasing Mcl-1 expression. []

  • Pancreatic ductal adenocarcinoma: AT7519 inhibits proliferation and induces apoptosis in pancreatic cancer cell lines, including gemcitabine-resistant cells. [] It slows tumor growth in xenograft models both as a single agent and in combination with gemcitabine. []

  • Neuroblastoma: AT7519 shows potent activity against MYCN-amplified neuroblastoma cell lines. [] It inhibits tumor growth in xenograft models and improves survival in Th-MYCN transgenic mice. [] AT7519 has also shown synergistic activity with ALK inhibitors in ALK-mutated neuroblastoma models. [, ]

  • Eosinophilic inflammation: AT7519 induces apoptosis in human eosinophils. [] It promotes the resolution of eosinophil-dominant allergic inflammation in mouse models, potentially by inducing caspase-dependent eosinophil apoptosis and enhancing macrophage clearance. []

  • Cervical cancer: AT7519 exhibits anticancer and radiosensitizing effects in cervical cancer models. [] It induces apoptosis, premature senescence, and cytostasis, leading to tumor growth inhibition in vivo. []

Future Directions
  • Clinical evaluation: Further clinical trials are warranted to evaluate the safety and efficacy of AT7519 in various cancer types. [, , , , , , , ]

  • Combination therapies: Exploring the potential synergistic effects of AT7519 in combination with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy. [, , , ]

  • Biomarker development: Identifying biomarkers that can predict response to AT7519 therapy and guide patient selection for clinical trials. []

  • Mechanistic studies: Further elucidating the precise mechanisms of action of AT7519, particularly its role in regulating transcriptional processes and its interplay with other signaling pathways. [, , ]

  • Drug resistance: Investigating mechanisms of resistance to AT7519 and developing strategies to overcome resistance. [, ]

  • Delivery optimization: Exploring novel drug delivery approaches to improve the pharmacokinetic profile and therapeutic efficacy of AT7519. []

Kenpaullone

Compound Description: Kenpaullone is a synthetic CDK inhibitor, with potent inhibitory effects on CDK2 and CDK5. []

Relevance: Kenpaullone, like AT7519, displays inhibitory activity against CDK2. This shared target makes it a relevant compound in studies exploring the therapeutic potential of CDK inhibition, particularly in the context of cisplatin-induced ototoxicity where both compounds have shown promise. []

AZD5438

Compound Description: AZD5438 is a potent and selective inhibitor of CDK2, showing efficacy in preventing cisplatin-induced hearing loss in animal models. []

Relevance: AZD5438 exhibits a similar mechanism of action to AT7519, primarily targeting CDK2 inhibition. Both compounds have demonstrated potential as therapeutic agents for preventing cisplatin-induced ototoxicity. []

Flavopiridol

Compound Description: Flavopiridol is a semi-synthetic flavonoid, acting as a potent pan-CDK inhibitor, with particular affinity for CDK9. [, , , , , ]

SNS-032

Compound Description: SNS-032 is a potent, selective, and reversible inhibitor of CDK2, CDK7, and CDK9. [, , , ]

Relevance: Like AT7519, SNS-032 targets CDKs involved in cell cycle progression (CDK2) and transcriptional regulation (CDK7 and CDK9). This shared target profile makes it a relevant compound for comparative analysis in cancer treatment, particularly when exploring the benefits of inhibiting both cell cycle and transcriptional processes. [, , , ]

R-Roscovitine

Compound Description: R-Roscovitine is a selective inhibitor of CDKs, displaying particular potency against CDK2 and CDK9, known to induce apoptosis in certain cell types. []

Relevance: R-Roscovitine and AT7519 share overlapping target profiles, inhibiting CDK2 and CDK9. This makes R-Roscovitine a relevant compound for comparative studies investigating the effects of CDK inhibition on inflammation and resolution, particularly in the context of neutrophil and macrophage activity. []

Dinaciclib

Compound Description: Dinaciclib is a potent inhibitor of CDKs 1, 2, 5, and 9, known for its ability to induce cell cycle arrest and apoptosis. [, , ]

α-Amanitin

Compound Description: α-Amanitin is a potent inhibitor of RNA polymerase II. []

Relevance: Unlike AT7519, which indirectly inhibits RNA polymerase II by targeting CDK9, α-Amanitin directly inhibits this enzyme. This difference makes α-Amanitin a useful tool in research to dissect the specific mechanisms by which AT7519 induces apoptosis in cancer cells. []

Palbociclib

Compound Description: Palbociclib is a highly selective and potent inhibitor of CDK4/6, primarily used in the treatment of breast cancer. [, , ]

Relevance: While both are CDK inhibitors, Palbociclib and AT7519 have distinct target profiles. Palbociclib selectively targets CDK4/6, which are important for cell cycle progression, while AT7519 inhibits a broader range of CDKs, including those involved in transcription. This difference highlights the diverse roles of CDKs in cancer and the potential for developing targeted therapies. [, , ]

AT9283

Compound Description: AT9283 is a multi-targeted kinase inhibitor that targets various kinases including Abl, JAK2, JAK3, and Aurora kinases A and B. []

Relevance: Although structurally similar to AT7519, AT9283 exhibits a distinct target profile. AT9283 focuses on kinases involved in cell signaling pathways relevant to leukemia and other cancers. This difference in targets highlights the diversity of kinase inhibitors and their potential application in treating various diseases. []

AT13387

Compound Description: AT13387 is a small molecule inhibitor of the molecular chaperone HSP90, which plays a role in cancer cell survival. [, ]

Relevance: While not structurally related to AT7519, AT13387 represents another promising anticancer agent. The studies exploring the combination therapy of AT7519, a CDK inhibitor, and AT13387, an HSP90 inhibitor, highlight the potential of targeting multiple pathways to enhance the efficacy of cancer treatment. [, ]

Properties

CAS Number

844442-38-2

Product Name

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H17Cl2N5O2

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

OVPNQJVDAFNBDN-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide
AT 7519
AT-7519
AT7519

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.